molecular formula C11H10BNO3 B595199 (6-Phenoxypyridin-3-yl)boronic acid CAS No. 1270921-80-6

(6-Phenoxypyridin-3-yl)boronic acid

Cat. No.: B595199
CAS No.: 1270921-80-6
M. Wt: 215.015
InChI Key: BVSDPMDHUFPPMM-UHFFFAOYSA-N
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Description

(6-Phenoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a phenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of (6-Phenoxypyridin-3-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

The compound is reported to have high gi absorption . Its skin permeation is low, with a Log Kp of -6.46 cm/s .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The reaction conditions are exceptionally mild and functional group tolerant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (6-Phenoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (6-Phenoxypyridin-3-yl)boronic acid is unique due to its combined structural features of a phenoxy group and a pyridine ring, which enhance its reactivity and versatility in chemical synthesis. This compound offers distinct advantages in terms of selectivity and functional group compatibility compared to simpler boronic acids .

Biological Activity

(6-Phenoxypyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group attached to a phenoxy-substituted pyridine. The boron atom plays a crucial role in its biological interactions, particularly in the formation of reversible covalent bonds with diol-containing biomolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50_{50} value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent activity compared to other boronic acid derivatives .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µg/mL)Reference
MCF-718.76 ± 0.62
A549 (Lung Cancer)15.00 ± 0.50
HeLa20.00 ± 1.00

Antibacterial Activity

This compound has also shown promising antibacterial activity. It was effective against several strains of bacteria, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL . The mechanism involves the reversible binding to serine residues in bacterial enzymes, which is critical for their function.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)Reference
E. coli ATCC 259226.50
Staphylococcus aureus5.00
Pseudomonas aeruginosa4.50

Enzyme Inhibition Activities

The compound has been evaluated for its enzyme inhibition properties, particularly against cholinesterases and urease enzymes:

Table 3: Enzyme Inhibition Activities

EnzymeIC50_{50} (µg/mL)Reference
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Urease1.10 ± 0.06

These findings suggest that this compound may be useful in treating conditions where cholinesterase activity is implicated, such as Alzheimer's disease.

Case Studies

Case Study 1: Combination Therapy in Cancer Treatment
A clinical study explored the use of this compound in combination with bortezomib for treating multiple myeloma patients resistant to conventional therapies. The results indicated improved overall response rates and tolerability compared to bortezomib alone, suggesting that this compound may enhance the efficacy of existing treatments .

Case Study 2: Antibacterial Applications
In another study, this compound was tested as an additive in formulations aimed at combating biofilm formation by Pseudomonas aeruginosa. The compound effectively inhibited biofilm growth at concentrations lower than those typically required for traditional antibiotics .

Properties

IUPAC Name

(6-phenoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSDPMDHUFPPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727972
Record name (6-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270921-80-6
Record name (6-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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